N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-3-6-15-14(7-10)20-17(21-26(15,23)24)25-9-16(22)19-13-8-12(18)5-4-11(13)2/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXSOZZAENMEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Comparison with Analogs
Core Structural Features
The target compound’s structure includes:
- Acetamide backbone : Common in pharmaceuticals and agrochemicals.
- 5-Chloro-2-methylphenyl group : Enhances lipophilicity and influences binding interactions.
- 1,1-Dioxo-benzothiadiazin-3-yl sulfanyl group : Contributes to electronic effects and hydrogen bonding.
Key Analogs:
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ():
- Formula : C₂₁H₂₁N₅OS₂.
- Features : Replaces benzothiadiazine with benzothiazole and triazole groups. The sulfanyl bridge and acetamide core are retained, suggesting similar synthetic pathways .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():
- Formula : C₉H₉ClN₂O₅S.
- Features : Substituted phenyl group with nitro and methylsulfonyl substituents. Demonstrates planar acetamide geometry and intermolecular hydrogen bonding (C–H⋯O) in crystallography .
N-(2-Methoxyphenyl)methyl-2-(1,1,4-trioxo-2H-1λ⁶,2,3-benzothiadiazin-3-yl)acetamide ():
Physicochemical and Crystallographic Data
Molecular Properties
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Chloro-substituted aromatic ring: Enhances lipophilicity and biological activity.
- Thiadiazine moiety: May interact with various biological targets due to its electron-withdrawing properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
-
Antimicrobial Activity:
- Exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
- Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazine ring can enhance efficacy against resistant strains.
-
Anti-inflammatory Effects:
- In vitro studies show inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Mechanistic studies suggest modulation of NF-kB signaling pathways.
-
Antitumor Activity:
- Preliminary data indicate cytotoxic effects on various cancer cell lines.
- The compound may induce apoptosis through mitochondrial pathways.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition: The presence of the dioxo group may allow for interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation: Potential binding to specific receptors involved in inflammation and cancer progression has been suggested.
Case Studies
Several studies have investigated the biological effects of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Showed significant reduction in tumor size in xenograft models | Suggests potential as an anticancer agent |
| Study 2 | Demonstrated antimicrobial activity against MRSA strains | Indicates promise for treating resistant infections |
| Study 3 | Inhibition of TNF-alpha production in macrophages | Supports anti-inflammatory potential |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution reactions, leveraging the reactivity of the benzothiadiazine sulfonyl group. A common approach involves coupling 3-mercapto-6-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine with N-(5-chloro-2-methylphenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization may include solvent screening (DMF vs. acetonitrile), temperature control (60–80°C), and stoichiometric adjustments of the thiol intermediate. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regioselectivity of the sulfide bond and methyl/chlorophenyl substituents. Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm), while the acetamide carbonyl resonates at ~δ 168 ppm .
- FTIR : Key peaks include ν(C=O) at ~1670 cm⁻¹ and ν(S=O) at ~1300–1150 cm⁻¹ .
- X-ray crystallography : Resolves spatial orientation of the benzothiadiazine ring and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. How is preliminary biological activity screening conducted for this compound?
Initial assays focus on antimicrobial and anticancer potential:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps : Predicts charge transfer (e.g., benzothiadiazine as an electron-deficient moiety) and redox stability .
- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) . Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The benzothiadiazine sulfonyl group acts as a leaving group due to resonance stabilization of the resulting sulfonate. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) reveal a second-order dependence on thiol and acetamide concentrations .
Q. How do solid-state properties (e.g., polymorphism) impact bioavailability?
X-ray diffraction identifies polymorphs:
- Form I : Orthorhombic lattice with strong C–H⋯O networks, correlating with low solubility .
- Form II : Monoclinic packing with improved dissolution rates. Stability is assessed via DSC and humidity studies .
Q. What experimental design strategies optimize synthetic yield and purity?
Use Design of Experiments (DoE) to evaluate factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
